5-amino-N,2-dimethyl-N-(propan-2-yl)benzamide
Overview
Description
5-Amino-N,2-dimethyl-N-(propan-2-yl)benzamide is a versatile organic compound with the molecular formula C12H18N2O and a molecular weight of 206.28 g/mol. This compound is characterized by its benzamide core structure, with an amino group at the 5-position, a methyl group at the 2-position, and an isopropyl group attached to the nitrogen atom of the amide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-N,2-dimethyl-N-(propan-2-yl)benzamide typically involves the following steps:
Benzamide Formation: The starting material, benzamide, is synthesized through the reaction of benzoic acid with ammonia or an amine derivative.
Halogenation: The benzamide is then halogenated at the 5-position to introduce a halogen atom (e.g., bromination).
Nucleophilic Substitution: The halogenated benzamide undergoes nucleophilic substitution with dimethylamine and isopropylamine to introduce the respective substituents at the 2-position and the nitrogen atom of the amide group.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-N,2-dimethyl-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzamide core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are used.
Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of 5-nitro-N,2-dimethyl-N-(propan-2-yl)benzamide.
Reduction: Formation of this compound.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
5-Amino-N,2-dimethyl-N-(propan-2-yl)benzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism by which 5-amino-N,2-dimethyl-N-(propan-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.
Comparison with Similar Compounds
5-Amino-N,2-dimethyl-N-(propan-2-yl)benzamide is similar to other benzamide derivatives, such as:
N-(2-methylpropyl)benzamide: This compound lacks the amino group at the 5-position.
N-methyl-N-(propan-2-yl)benzamide: This compound has a single methyl group on the nitrogen atom.
Uniqueness: The presence of the amino group at the 5-position and the specific substitution pattern on the benzamide core make this compound unique compared to other benzamide derivatives.
Properties
IUPAC Name |
5-amino-N,2-dimethyl-N-propan-2-ylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-8(2)14(4)12(15)11-7-10(13)6-5-9(11)3/h5-8H,13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVOTNSNBHZFLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C(=O)N(C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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